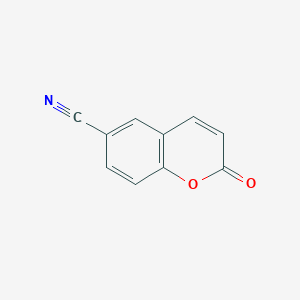
6-Cyanocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanocoumarin is a derivative of coumarin . Coumarins are well-known condensed benzoheterocycles that are used as medicinal chemicals because they can be easily synthetically transformed into a large variety of functionalized structures .
Synthesis Analysis
6-Cyanocoumarin can be synthesized from different starting materials such as aldehydes, phenols, ketones, and carboxylic acids . A recent study highlighted the synthesis of coumarin derivatives from 4-hydroxycoumarin .Molecular Structure Analysis
The molecular formula of 6-Cyanocoumarin is C10H5NO2 . The structure of coumarin derivatives was confirmed by nuclear magnetic resonance data .Chemical Reactions Analysis
Coumarin derivatives can be obtained from different starting materials with various methods but with big differences in yield . For instance, 2-(Polyfluoroalkyl)chromones react with 4-alkyl-3-cyanocoumarins in dichloromethane in the presence of triethylamine to give a wide variety of functionalized benzo[c]coumarin derivatives .Scientific Research Applications
Synthetic Organic Chemistry
6-Cyanocoumarin is used in the synthesis of coumarin derivatives, which have gained significant attention in the fields of synthetic and organic chemistry . The compound is used in the Knoevenagel condensation followed by intramolecular cyclization, one of the most representative and popular approaches for the synthesis of 3-substituted coumarin derivatives .
Pharmaceutical Chemistry
Coumarin derivatives, including 6-Cyanocoumarin, have versatile applications in pharmaceutical chemistry . They are used in the development of various drugs due to their diverse biological properties .
Food Additives and Cosmetics
6-Cyanocoumarin and its derivatives are used as food additives and in cosmetics . Their unique chemical structure facilitates binding to various targets, making them suitable for these applications .
Optical Devices and Dyes
6-Cyanocoumarin is used in the development of optical devices and dyes . π-Extended coumarins, including 6-Cyanocoumarin, possess widespread applications in materials science due to their endowed photo-physical properties .
Antimicrobial and Antifungal Applications
3-Cyanocoumarins, a significant class of coumarins that include 6-Cyanocoumarin, exhibit biological activities like antimicrobial and antifungal properties .
Anti-HIV Applications
3-Cyanocoumarins, including 6-Cyanocoumarin, have been found to have anti-HIV properties .
Fluorescent Probes for Cancer Detection
3-Cyanocoumarin-based organic fluorescent compounds, which include 6-Cyanocoumarin, have been developed and used in the fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells .
Catalysts in Various Reactions
6-Cyanocoumarin can be used in the development of single-atom catalysts, which have been widely used in various catalytic reactions due to their strong activity and high selectivity .
Mechanism of Action
Target of Action
6-Cyanocoumarin, also known as 2-oxochromene-6-carbonitrile, is a derivative of coumarin, a class of compounds known for their impressive pharmacological properties Coumarins in general have been associated with a wide range of biological activities, suggesting that they interact with multiple targets in the body .
Mode of Action
Coumarins are known to exhibit a dual mode of biological action This suggests that 6-Cyanocoumarin may interact with its targets in multiple ways, leading to a variety of physiological changes
Biochemical Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine obtained from the shikimate pathway serving as the precursor Given the wide range of biological activities associated with coumarins, it is likely that 6-cyanocoumarin affects multiple pathways and their downstream effects .
Pharmacokinetics
Coumarins are known to be widely used in the pharmaceutical industry, suggesting that they have favorable adme properties .
Result of Action
Coumarins have been associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-hiv activities . This suggests that the action of 6-Cyanocoumarin could result in a wide range of molecular and cellular effects.
Action Environment
The design of solvent-free green processes has attracted noticeably more interest from researchers as environmental consciousness on a worldwide scale rises . This suggests that the action of 6-Cyanocoumarin could be influenced by environmental factors, including the presence or absence of solvents.
Future Directions
properties
IUPAC Name |
2-oxochromene-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSNBULGQKALQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanocoumarin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

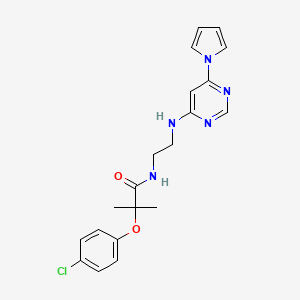

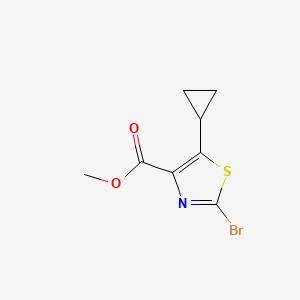
![1-(2,3-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)
![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)
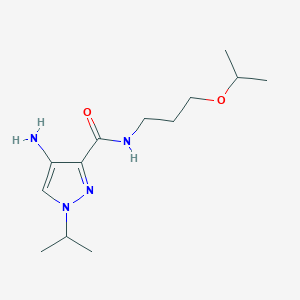
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2447093.png)
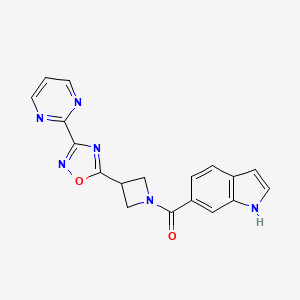
![[(4-fluorophenyl)methyl][(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2447096.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2447098.png)
![(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447100.png)